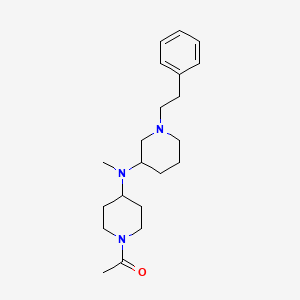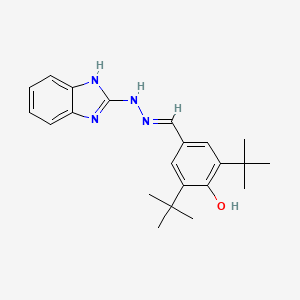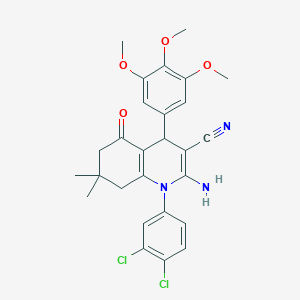
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine, also known as Fentanyl, is a synthetic opioid that is commonly used as a pain medication. It is considered to be one of the most potent opioids available, with a potency that is estimated to be 50-100 times greater than that of morphine. Fentanyl is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse and addiction.
作用機序
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine works by binding to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding activates a series of biochemical processes that ultimately result in the suppression of pain signals. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine also has effects on other neurotransmitters, including dopamine and serotonin, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can also produce a range of physiological and biochemical effects. These include respiratory depression, sedation, and euphoria. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can also cause nausea, vomiting, and constipation. In high doses, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine can be fatal due to respiratory depression.
実験室実験の利点と制限
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has several advantages for use in laboratory experiments. It is highly potent, which means that small amounts can be used to produce significant effects. It is also relatively easy to administer, either through injection or transdermal patches. However, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's high potency also makes it difficult to control the dose, which can be a limitation in some experiments. Additionally, N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's potential for abuse and addiction means that it must be handled with care in laboratory settings.
将来の方向性
There are several areas of research that could benefit from further investigation into N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine. One potential area is the development of new formulations that could improve the drug's safety and efficacy. Another area of interest is the study of N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's effects on the immune system, which could have implications for the treatment of inflammatory diseases. Finally, more research is needed to better understand the mechanisms underlying N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine's analgesic effects, which could lead to the development of new and more effective pain medications.
合成法
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine is synthesized through a multistep process that involves the reaction of various chemicals, including piperidine, phenethyl bromide, and acetic anhydride. The process typically involves the use of specialized equipment and requires a high level of expertise in organic chemistry.
科学的研究の応用
N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has been the subject of numerous scientific studies, particularly in the field of pain management. It has been found to be highly effective in relieving both acute and chronic pain, and is often used in surgical settings and for the management of cancer pain. N-(1-acetyl-4-piperidinyl)-N-methyl-1-(2-phenylethyl)-3-piperidinamine has also been investigated as a potential treatment for depression and anxiety.
特性
IUPAC Name |
1-[4-[methyl-[1-(2-phenylethyl)piperidin-3-yl]amino]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-18(25)24-15-11-20(12-16-24)22(2)21-9-6-13-23(17-21)14-10-19-7-4-3-5-8-19/h3-5,7-8,20-21H,6,9-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGNUPJFKYMQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N(C)C2CCCN(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6044253.png)
![2-(2-chlorophenyl)-4-[(2,5-dimethyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6044257.png)

![methyl 2-{[N-(2-methoxy-5-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6044289.png)

![2-{4-(1,4-dithiepan-6-yl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6044298.png)
![2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6044305.png)

![2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-3-pyridinylacetamide](/img/structure/B6044325.png)


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6044336.png)

![N-(3,4-dimethoxyphenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6044349.png)